molecular formula C27H20ClNO5S B2918272 4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide CAS No. 329905-37-5

4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2918272
CAS No.: 329905-37-5
M. Wt: 505.97
InChI Key: ZYVLBBLZTOZLTI-OCEACIFDSA-N
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Description

4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a chlorinated benzene ring, and a hydroxyphenyl moiety, making it a versatile molecule in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Hydroxyphenyl Addition: The intermediate is then reacted with 4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl under controlled conditions to introduce the hydroxyphenyl moiety.

    Final Assembly: The final product is obtained through purification processes such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize yield and minimize by-products. Catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The chlorinated benzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with enzymes and proteins. Its structure allows it to bind to specific biological targets, making it useful in studying enzyme inhibition and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets suggests it could be a lead compound for designing inhibitors or modulators of specific enzymes or receptors.

Industry

In industrial applications, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide exerts its effects involves binding to specific molecular targets. The sulfonamide group can interact with enzyme active sites, inhibiting their activity. The hydroxyphenyl moiety may participate in hydrogen bonding and other interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{4-hydroxyphenyl}benzene-1-sulfonamide: Lacks the diphenylprop-1-en-2-yl group, making it less complex.

    N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide: Similar structure but without the chlorine atom, affecting its reactivity and interactions.

Uniqueness

The unique combination of functional groups in 4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

4-chloro-N-[4-hydroxy-3-[(E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClNO5S/c28-20-11-14-22(15-12-20)35(33,34)29-21-13-16-24(30)23(17-21)25(26(31)18-7-3-1-4-8-18)27(32)19-9-5-2-6-10-19/h1-17,29-31H/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVLBBLZTOZLTI-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O)C(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O)\C(=O)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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